molecular formula C18H21NO3S B2810811 2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396878-24-2

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2810811
CAS No.: 1396878-24-2
M. Wt: 331.43
InChI Key: JUVLZDDHEGVXKK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a thiophene-heterocyclic scaffold, a motif prevalent in medicinal chemistry due to its favorable pharmacokinetic properties and role as a bioisostere for phenyl rings . The molecular framework, which features a piperidine core, is commonly investigated for its potential to interact with biological targets, such as enzymes and receptors . Researchers are exploring this compound and its analogs in early-stage discovery projects, particularly for developing novel therapeutic agents. The presence of the thiophene and piperidine segments suggests potential application in the design of DNA-interactive molecules, as similar structures are used to create compounds that fit snugly into the DNA minor groove . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-5-2-3-6-16(15)22-13-18(20)19-10-8-14(9-11-19)17-7-4-12-23-17/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLZDDHEGVXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Piperidinyl Intermediate

    • Starting with a thiophene derivative, such as 2-bromothiophene, undergoes a nucleophilic substitution reaction with piperidine to form 4-(thiophen-2-yl)piperidine.
    • Reaction conditions: This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Coupling with Methoxyphenoxy Group

    • The intermediate 4-(thiophen-2-yl)piperidine is then reacted with 2-(2-methoxyphenoxy)acetyl chloride to form the final product.
    • Reaction conditions: This step typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane (DCM) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or

Comparison with Similar Compounds

Thiophene- vs. Aryl-Substituted Derivatives

  • Target Compound: The 4-(thiophen-2-yl)piperidin-1-yl group provides an electron-rich heterocyclic system due to thiophene’s aromatic sulfur atom. This contrasts with compounds like MK47 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone), where a trifluoromethylphenyl group introduces strong electron-withdrawing effects . Thiophene’s electron-donating nature may enhance π-π stacking interactions, whereas trifluoromethyl groups improve metabolic stability in drug design.
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: This derivative features a fluorinated benzoyl group, enhancing lipophilicity and resistance to oxidative metabolism compared to the thiophene-containing target compound .

Hydroxy-Substituted Piperidine Derivatives

Substituent Variations on the Ethanone Core

Methoxyphenoxy vs. Sulfonyl Groups

  • Target Compound: The 2-methoxyphenoxy group is electron-donating, stabilizing the ethanone core through resonance. In contrast, sulfonyl-containing analogs like 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone exhibit electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophiles .

Tetrazole vs. Thiophene Moieties

  • These compounds lack the thiophene’s aromaticity but offer improved metabolic stability in medicinal applications .

Q & A

Q. Advanced

Molecular Docking : Use AutoDock Vina to screen against neurological targets (e.g., serotonin receptors, MAO enzymes) .

QSAR Modeling : Corrogate thiophene substituent effects with logP and polar surface area .

Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to prioritize targets .

Method Software/Tool Key Parameters
DockingAutoDock VinaGrid box size: 25 ų, exhaustiveness: 20
QSARMOEDescriptors: AlogP, H-bond acceptors
MDGROMACSForce field: CHARMM36, temperature: 310 K

How to design experiments to elucidate the mechanism of action in neurological disorders?

Q. Advanced

Receptor Binding Assays : Radiolabeled ligand competition (e.g., [³H]5-HT for serotonin receptors) to calculate IC₅₀ values .

Enzyme Inhibition Studies : Monitor MAO-B activity via spectrophotometric detection of H₂O₂ .

In Vivo Models : Use zebrafish (Danio rerio) for behavioral assays (e.g., locomotor activity) at 10–100 µM doses .

What are the key structural features influencing the compound's reactivity and bioactivity?

Q. Basic

  • Methoxyphenoxy Group : Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues .
  • Thiophene Moiety : Sulfur atoms participate in hydrophobic interactions with enzyme pockets .
  • Piperidine Ring : Confers conformational flexibility, enabling target selectivity (e.g., vs. sigma receptors) .

What strategies optimize the compound's pharmacokinetic properties without altering its core structure?

Q. Advanced

Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to improve oral bioavailability .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained CNS release (size: 150–200 nm) .

Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (≥5 mg/mL in PBS) .

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